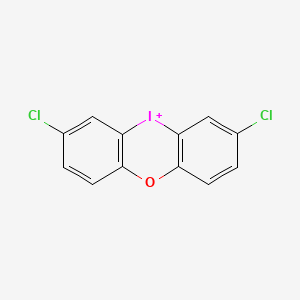
3,7-Dichloropheniodoxin-5-ium ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dichloropheniodoxin-5-ium ion is a chemical compound with the molecular formula C12H6Cl2IO. It is known for its unique structure, which includes two chlorine atoms and an iodine atom attached to a pheniodoxin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloropheniodoxin-5-ium ion typically involves the chlorination of pheniodoxin followed by iodination. The reaction conditions often require the use of specific catalysts and solvents to ensure the proper attachment of chlorine and iodine atoms to the pheniodoxin ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and iodination processes. These processes are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,7-Dichloropheniodoxin-5-ium ion undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce higher oxidation state compounds, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
3,7-Dichloropheniodoxin-5-ium ion has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,7-Dichloropheniodoxin-5-ium ion involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,7-Dichloropheniodoxin-5-ium ion include:
- 3,7-Dibromopheniodoxin-5-ium ion
- 3,7-Difluoropheniodoxin-5-ium ion
- 3,7-Dimethylpheniodoxin-5-ium ion
Uniqueness
This compound is unique due to its specific combination of chlorine and iodine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
46711-09-5 |
|---|---|
Molecular Formula |
C12H6Cl2IO+ |
Molecular Weight |
363.98 g/mol |
IUPAC Name |
5,13-dichloro-2-iodonia-9-oxatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene |
InChI |
InChI=1S/C12H6Cl2IO/c13-7-1-3-11-9(5-7)15-10-6-8(14)2-4-12(10)16-11/h1-6H/q+1 |
InChI Key |
WNCPBJRXRNRJEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)[I+]C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















